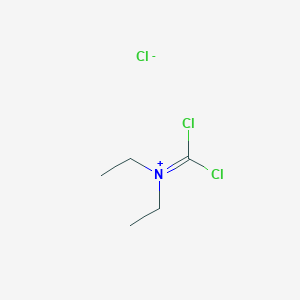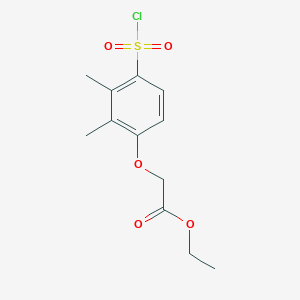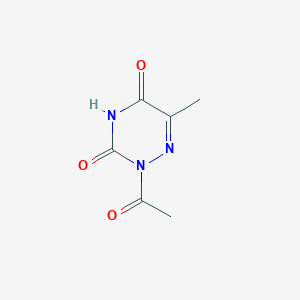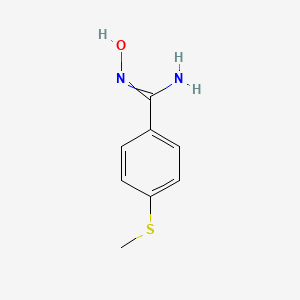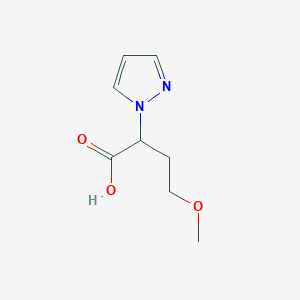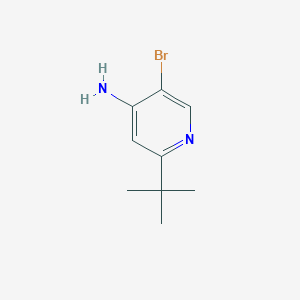
5-bromo-2-tert-butylpyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-bromo-2-tert-butylpyridin-4-amine is a heterocyclic organic compound with the molecular formula C9H13BrN2. It is a derivative of pyridine, characterized by the presence of a bromine atom at the third position, an amino group at the fourth position, and a tert-butyl group at the sixth position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-tert-butylpyridin-4-amine typically involves the bromination of 4-amino-6-tert-butylpyridine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the pyridine ring in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and selectivity of the bromination .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production. The use of automated systems and advanced analytical techniques would help in monitoring the reaction progress and ensuring the quality of the final product .
化学反応の分析
Types of Reactions
5-bromo-2-tert-butylpyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Nitro derivatives or other oxidized forms.
Reduction Products: Corresponding amines or other reduced forms.
Coupling Products: Biaryl compounds or other coupled products.
科学的研究の応用
5-bromo-2-tert-butylpyridin-4-amine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Catalysis: It may act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process
作用機序
The mechanism of action of 5-bromo-2-tert-butylpyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the amino group can influence its binding affinity and specificity towards these targets. The tert-butyl group may enhance its stability and bioavailability .
類似化合物との比較
Similar Compounds
3-Bromo-4-tert-butylpyridine: Lacks the amino group, which may affect its reactivity and applications.
4-Amino-6-tert-butylpyridine:
3-Bromo-4-amino-2-tert-butylpyridine: Similar structure but with different substitution pattern, affecting its properties and applications
Uniqueness
5-bromo-2-tert-butylpyridin-4-amine is unique due to the specific combination of substituents on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis, medicinal chemistry, and material science .
特性
分子式 |
C9H13BrN2 |
|---|---|
分子量 |
229.12 g/mol |
IUPAC名 |
5-bromo-2-tert-butylpyridin-4-amine |
InChI |
InChI=1S/C9H13BrN2/c1-9(2,3)8-4-7(11)6(10)5-12-8/h4-5H,1-3H3,(H2,11,12) |
InChIキー |
GLCRRBJFBKLMCC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NC=C(C(=C1)N)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
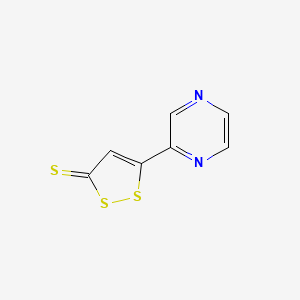
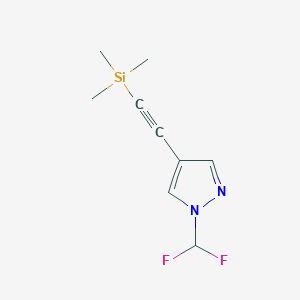

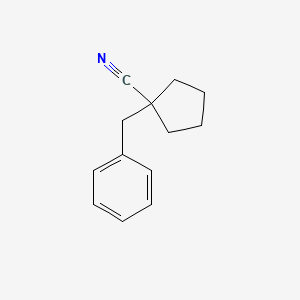

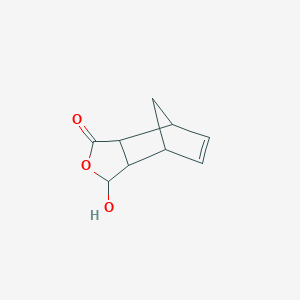
![2-[(2-methylprop-2-en-1-yl)oxy]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B8668991.png)
![Benzene, 1,1'-[oxybis(methyleneoxy)]bis[4-chloro-](/img/structure/B8669000.png)
